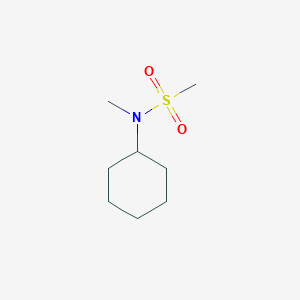
1-(2-Nitrobenzenesulfonyl)-decahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrobenzenesulfonyl)-decahydroquinoline, also known as NBQX, is a synthetic compound that has been widely used in scientific research to investigate the mechanisms of excitatory neurotransmission in the brain. This compound is a potent antagonist of the AMPA subtype of glutamate receptors, which are important for fast synaptic transmission in the central nervous system. In
作用機序
1-(2-Nitrobenzenesulfonyl)-decahydroquinoline acts as a competitive antagonist of the AMPA receptors, binding to the receptor site and preventing the binding of glutamate. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptors, leading to a decrease in neuronal activity. The specificity of 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline for the AMPA receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions.
Biochemical and Physiological Effects:
1-(2-Nitrobenzenesulfonyl)-decahydroquinoline has been shown to have a number of biochemical and physiological effects in the central nervous system. By blocking the AMPA receptors, 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline can reduce the excitability of neurons and prevent the induction of long-term potentiation (LTP), a process that is important for learning and memory. 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline has also been shown to have neuroprotective effects in various models of neurological disorders, such as ischemia, traumatic brain injury, and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline is its high specificity for the AMPA receptors, which allows for selective inhibition of excitatory neurotransmission mediated by these receptors. 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline can have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are a number of future directions for research involving 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline. One area of interest is the role of AMPA receptors in synaptic plasticity and learning and memory, and how 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline can be used to investigate these processes. Another area of interest is the potential therapeutic applications of 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline in neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Additionally, there is ongoing research into the development of new compounds that can selectively target AMPA receptors with greater specificity and efficacy than 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline.
合成法
1-(2-Nitrobenzenesulfonyl)-decahydroquinoline can be synthesized by reacting 2-nitrobenzenesulfonyl chloride with decalin in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline as a white crystalline solid with a melting point of 235-237°C.
科学的研究の応用
1-(2-Nitrobenzenesulfonyl)-decahydroquinoline has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic transmission and plasticity. By blocking the AMPA receptors, 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline can be used to study the effects of glutamate on neuronal activity, as well as the mechanisms of synaptic plasticity and learning and memory. 1-(2-Nitrobenzenesulfonyl)-decahydroquinoline has also been used to investigate the role of AMPA receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
特性
製品名 |
1-(2-Nitrobenzenesulfonyl)-decahydroquinoline |
|---|---|
分子式 |
C15H20N2O4S |
分子量 |
324.4 g/mol |
IUPAC名 |
1-(2-nitrophenyl)sulfonyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
InChI |
InChI=1S/C15H20N2O4S/c18-17(19)14-9-3-4-10-15(14)22(20,21)16-11-5-7-12-6-1-2-8-13(12)16/h3-4,9-10,12-13H,1-2,5-8,11H2 |
InChIキー |
ZQWRPVSMOXIPJB-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
正規SMILES |
C1CCC2C(C1)CCCN2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)



![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)



![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)